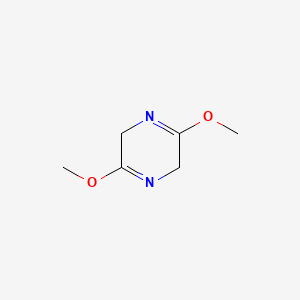
3,6-Dimethoxy-2,5-dihydropyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethoxy-2,5-dihydropyrazine is an organic compound with the molecular formula C6H10N2O2 It is a derivative of pyrazine, characterized by the presence of two methoxy groups at the 3 and 6 positions and a dihydropyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxy-2,5-dihydropyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethoxypyrazine with reducing agents to form the dihydropyrazine ring. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reduction process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dimethoxy-2,5-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated pyrazine rings.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Pyrazine derivatives with varying degrees of oxidation.
Reduction: Fully saturated pyrazine rings.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
3,6-Dimethoxy-2,5-dihydropyrazine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,6-Dimethoxy-2,5-dihydropyrazine involves its interaction with specific molecular targets and pathways. As a chiral auxiliary, it facilitates the stereoselective synthesis of amino acids by forming stable intermediates that guide the formation of desired stereoisomers. In its role as an inhibitor, it targets specific enzymes or proteins, disrupting their normal function and leading to antitumor effects .
Comparación Con Compuestos Similares
®-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine: Used as a chiral auxiliary in similar synthetic applications.
(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine: Another chiral auxiliary with similar uses.
Uniqueness: 3,6-Dimethoxy-2,5-dihydropyrazine is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to act as a chiral auxiliary and its potential antitumor activity make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
117856-49-2 |
|---|---|
Fórmula molecular |
C6H10N2O2 |
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
3,6-dimethoxy-2,5-dihydropyrazine |
InChI |
InChI=1S/C6H10N2O2/c1-9-5-3-8-6(10-2)4-7-5/h3-4H2,1-2H3 |
Clave InChI |
GKOGHEKXGMYUSX-UHFFFAOYSA-N |
SMILES canónico |
COC1=NCC(=NC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


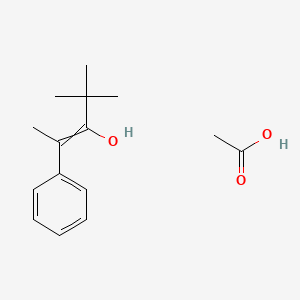

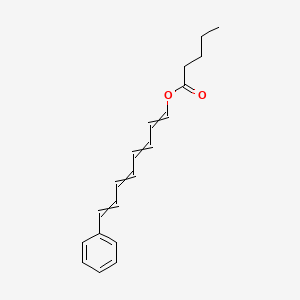
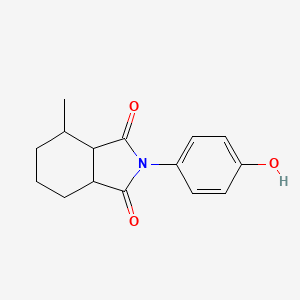
![2-Amino-3-[(E)-(prop-2-en-1-ylidene)amino]but-2-enedinitrile](/img/structure/B14294821.png)
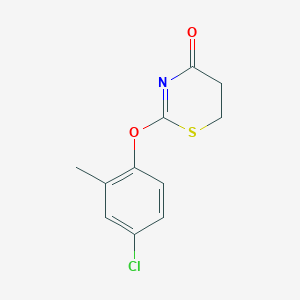
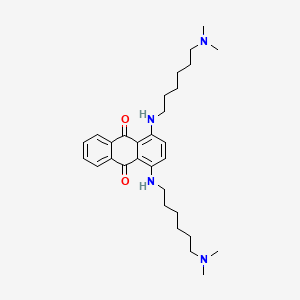


![N-[(4-Bromophenyl)carbamoyl]phenylalanine](/img/structure/B14294857.png)
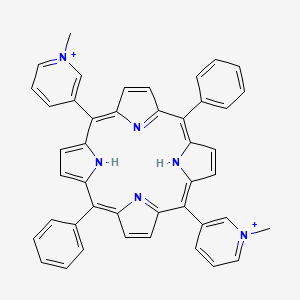
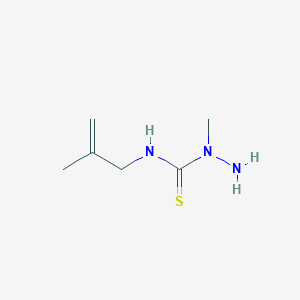
![2-[(5-Phenylpent-4-en-1-yl)oxy]oxane](/img/structure/B14294888.png)

